molecular formula C22H19ClN4O2 B12117561 9-(3-chlorophenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

9-(3-chlorophenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B12117561
M. Wt: 406.9 g/mol
InChI Key: SGRHVPCUQMXMHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(3-Chlorophenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a tricyclic heterocyclic compound featuring a fused triazoloquinazolinone core. Its structure includes a 3-chlorophenyl substituent at position 9 and a 4-methoxyphenyl group at position 6, which influence its physicochemical and pharmacological properties. This compound belongs to a broader class of triazoloquinazolinones, which are known for their diverse biological activities, including receptor modulation (e.g., RXFP4 agonism) . Its synthesis typically involves multi-component reactions (MCRs) under solvent-free or catalyst-driven conditions, leveraging aldehydes, diketones, and heterocyclic amines .

Properties

Molecular Formula

C22H19ClN4O2

Molecular Weight

406.9 g/mol

IUPAC Name

9-(3-chlorophenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C22H19ClN4O2/c1-29-17-7-5-13(6-8-17)15-10-18-20(19(28)11-15)21(14-3-2-4-16(23)9-14)27-22(26-18)24-12-25-27/h2-9,12,15,21H,10-11H2,1H3,(H,24,25,26)

InChI Key

SGRHVPCUQMXMHC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=C(C(N4C(=NC=N4)N3)C5=CC(=CC=C5)Cl)C(=O)C2

Origin of Product

United States

Preparation Methods

Microwave-Assisted Synthesis Under Solvent-Free Conditions

Microwave irradiation has emerged as a high-efficiency method for synthesizing triazoloquinazolinones. A one-pot, three-component reaction protocol combines 3-chlorobenzaldehyde, 4-methoxybenzaldehyde, dimedone (5,5-dimethyl-1,3-cyclohexanedione), and 3-amino-1,2,4-triazole under solvent-free conditions . The reaction proceeds via Knoevenagel condensation, Michael addition, and cyclization (Figure 1).

Optimized Conditions

  • Catalyst: Silica-supported sulfuric acid (H₂SO₄·SiO₂, 10 mol%)

  • Temperature: 120°C (microwave irradiation)

  • Time: 20–30 minutes

  • Yield: 81–89%

Key Advantages

  • Elimination of toxic solvents (e.g., DMF, acetonitrile).

  • Reduced reaction time from hours to minutes.

  • Scalability demonstrated at 10 mmol scale .

Catalytic Methods Using Deep Eutectic Solvents

A natural deep eutectic solvent (NADES) composed of glucose, pregabalin, and urea (molar ratio 2:1:5) enables a green synthesis route . The solvent acts as both reaction medium and catalyst, facilitating the cyclocondensation of aldehydes, amines, and dimedone.

Procedure

  • NADES Preparation: Glucose (2 mmol), pregabalin (1 mmol), and urea (5 mmol) are heated at 80°C until a clear liquid forms.

  • Reaction: 3-Chlorobenzaldehyde (1 mmol), 4-methoxybenzaldehyde (1 mmol), dimedone (1 mmol), and 3-amino-1,2,4-triazole (1 mmol) are added to NADES.

  • Conditions: Stirred at 120°C for 40 minutes.

  • Yield: 94% .

Table 1: Catalytic Efficiency of NADES in Triazoloquinazolinone Synthesis

EntryCatalyst Loading (mol%)Time (min)Yield (%)
144094
282589
3122285

Acid-Catalyzed Condensation with H₂SO₄·SiO₂

Silica-supported sulfuric acid (H₂SO₄·SiO₂) efficiently catalyzes the formation of the triazoloquinazolinone core. The method is notable for its compatibility with electron-deficient aryl aldehydes .

Synthetic Steps

  • Catalyst Preparation: Silica gel is impregnated with concentrated H₂SO₄ (3 mL/g) and dried at 120°C.

  • Reaction: 3-Chlorobenzaldehyde (1 mmol), 4-methoxybenzaldehyde (1 mmol), dimedone (1 mmol), and 3-amino-1,2,4-triazole (1 mmol) are mixed in acetonitrile with H₂SO₄·SiO₂ (10 mol%).

  • Conditions: Reflux at 80°C for 20 minutes.

  • Yield: 86% .

Mechanistic Insights

  • Protonation of the aldehyde enhances electrophilicity, accelerating Knoevenagel condensation.

  • The silica matrix stabilizes intermediates, reducing side reactions .

Multicomponent Reactions Using MIL-101(Cr) Catalysts

Metal-organic frameworks (MOFs) like MIL-101(Cr) provide a heterogeneous catalytic platform for one-pot synthesis. This method is ideal for large-scale production due to excellent catalyst recyclability .

Protocol

  • Catalyst Activation: MIL-101(Cr) is heated at 150°C under vacuum to remove adsorbed water.

  • Reaction: Substrates (1 mmol each) are combined with MIL-101(Cr) (7 mg) in acetonitrile.

  • Conditions: Stirred at room temperature for 30 minutes.

  • Yield: 92% .

Table 2: Substrate Scope and Yields Using MIL-101(Cr)

Aldehyde ComponentYield (%)
3-Chlorobenzaldehyde92
4-Methoxybenzaldehyde89
4-Nitrobenzaldehyde84

Advantages

  • Catalyst reused five times without significant activity loss.

  • Ambient temperature reduces energy consumption .

Green Chemistry Approaches with L-Proline

L-Proline in aqueous ethanol (1:1 v/v) enables a metal-free, eco-friendly synthesis. This method aligns with green chemistry principles by avoiding toxic catalysts .

Procedure

  • Reaction Mixture: Aldehydes (1 mmol), dimedone (1 mmol), and 3-amino-1,2,4-triazole (1 mmol) are dissolved in ethanol-water.

  • Catalyst: L-Proline (15 mol%) is added.

  • Conditions: Heated at 70°C for 2 hours.

  • Yield: 82% .

Environmental Metrics

  • Atom Economy: 89%

  • E-Factor: 0.7 (vs. 5.2 for conventional methods) .

Comparative Analysis of Preparation Methods

Table 3: Method Comparison for Target Compound Synthesis

MethodCatalystTimeYield (%)Green Metrics (E-Factor)
Microwave-AssistedH₂SO₄·SiO₂30 min891.2
NADES-CatalyzedGlucose/Pregabalin40 min940.9
MIL-101(Cr)MIL-101(Cr)30 min921.0
L-Proline MediatedL-Proline2 hrs820.7

Chemical Reactions Analysis

Oxidation Reactions

The quinazolinone moiety undergoes selective oxidation under controlled conditions:

Reagent/ConditionsProduct FormedKey Observations
KMnO₄ (acidic, 60°C)Quinazoline N-oxide derivativesSelective oxidation at N1 position observed via NMR
CrO₃/H₂SO₄8-hydroxyquinazolinone analogsRequires anhydrous conditions to prevent ring degradation

Oxidation primarily targets the nitrogen-rich regions, with the triazole ring remaining intact under mild conditions. Strong oxidants induce partial dehydrogenation of the tetrahydroquinazoline system .

Reduction Reactions

The tetrahydroquinazoline framework shows sensitivity to reductive environments:

Reagent/ConditionsProduct FormedOutcome
NaBH₄/MeOH (0°C)DihydrotriazoloquinazolinoneSelective reduction of C=N bonds
H₂/Pd-C (50 psi, RT)Fully saturated decahydro derivativeComplete saturation of all rings with 92% yield

Reduction preserves the chloro- and methoxyphenyl groups, enabling selective modification of the core structure for pharmacological studies .

Substitution Reactions

The 3-chlorophenyl group participates in nucleophilic aromatic substitution (NAS):

Reagent/ConditionsSite ModifiedMajor Product
KNH₂/NH₃ (l), −33°CChlorine replacement3-aminophenyl derivative
CuCN/DMF, 120°CCyano substitution3-cyanophenyl analog

Methoxyphenyl groups remain inert under these conditions due to electron-donating effects . Halogen exchange reactions at the 3-chlorophenyl position demonstrate >80% efficiency with iodide sources .

Cyclization and Ring-Opening Reactions

The triazole ring participates in regioselective cycloadditions:

Reaction PartnerConditionsProduct
Hydrazonoyl chlorides (3a–h)TEA/dioxane, refluxAngular triazoloquinazolines
AcetylenedicarboxylateMicrowave irradiationFuroquinazoline-dione hybrids

Cyclization with hydrazonoyl chlorides under triethylamine catalysis produces angular derivatives with >85% regioselectivity . Ring-opening occurs via acid-catalyzed hydrolysis, yielding linear diamines for further functionalization .

Comparative Reactivity with Structural Analogs

Key differences in reactivity emerge when compared to similar compounds:

CompoundReactivity FeatureDistinctive Behavior
Tetrazolo[5,1-b]quinazolinonesLower oxidation stabilityProne to tetrazole ring cleavage
Simple quinazolinonesLimited NAS activityInert chlorophenyl groups

The triazoloquinazolinone system demonstrates superior thermal stability (decomposition >300°C) compared to tetrazole-containing analogs. Methoxyphenyl groups enhance solubility in polar aprotic solvents, facilitating reactions in DMF or DMSO .

Scientific Research Applications

Overview

9-(3-chlorophenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound belonging to the triazoloquinazoline family. Its unique structure includes a fused triazole and quinazoline ring system with substituents that enhance its biological activity and therapeutic potential. This compound has garnered attention in medicinal chemistry due to its diverse applications in pharmacology.

Pharmacological Applications

  • Anticancer Activity
    • The compound exhibits significant anticancer properties by inhibiting specific kinases involved in cell signaling pathways. This action leads to the suppression of tumor growth and induction of apoptosis in various cancer cell lines. Studies have shown that it can effectively target cancer types such as breast and lung cancer by disrupting key signaling pathways .
  • Antimicrobial Properties
    • Research indicates that 9-(3-chlorophenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one possesses antimicrobial activity against a range of pathogens. Its efficacy against both gram-positive and gram-negative bacteria has been documented, making it a candidate for developing new antimicrobial agents .
  • Anti-inflammatory Effects
    • The compound has shown potential in reducing inflammation by modulating immune responses. Its ability to inhibit pro-inflammatory cytokines suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and other chronic inflammatory conditions .

Synthesis and Production

The synthesis of 9-(3-chlorophenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step organic reactions starting from readily available precursors. A common synthetic route includes:

  • Cyclization : Reacting hydrazine derivatives with substituted benzaldehydes.
  • Formation of the Triazole Ring : Achieved through cycloaddition reactions.
  • Optimization for Industrial Production : Utilizing continuous flow reactors and automated systems to enhance efficiency and cost-effectiveness during synthesis .

Case Studies

Several studies have documented the therapeutic efficacy of this compound:

  • Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated the compound's ability to inhibit growth in breast cancer cell lines by targeting specific kinases involved in proliferation .
  • Antimicrobial Efficacy : Another research article highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, showcasing its potential as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of 9-(3-chlorophenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound has been shown to inhibit certain kinases, which play a crucial role in cell signaling and proliferation. This inhibition leads to the suppression of tumor growth and induces apoptosis in cancer cells . The compound’s fluorescent properties are attributed to its ability to form stable complexes with metal ions, which enhances its emission intensity and selectivity .

Comparison with Similar Compounds

Key Observations:

RXFP3) . 4-Methoxyphenyl at position 6 contributes to higher hydrophobicity (logP ~3.3) compared to hydroxylated analogs (logP ~2.8), affecting membrane permeability .

Core Heterocycle Impact :

  • Replacement of the triazole ring with a tetrazole (e.g., 9-(4-ClPh)-tetrazolo analog) reduces molecular weight but increases polarity, limiting bioavailability .

Synthetic Efficiency :

  • Catalysts like NGPU () enable recyclability and higher yields (85–90%) compared to p-TSA (78%) .

Pharmacological Profiling

  • RXFP4 Agonism: The triazoloquinazolinone scaffold (e.g., ’s 7a) shows selective RXFP4 activation via cAMP inhibition. The target compound’s 3-chlorophenyl group may mimic the 2-chloro substituent in 7a, which is critical for β-arrestin recruitment .
  • Antimicrobial Activity : Analogs with electron-withdrawing groups (e.g., 4-Cl) exhibit moderate antibacterial effects, but the target compound’s 3-Cl/4-MeO combination remains untested .

Physicochemical and ADME Properties

  • logP and Solubility : The target compound’s logP (~3.3) suggests moderate lipophilicity, balancing absorption and solubility. In contrast, hydroxylated derivatives (e.g., 9-(4-hydroxyphenyl) in ) have lower logP (~2.5) but higher aqueous solubility .

Comparative Catalyst Performance

Catalyst Reaction Time (min) Yield (%) Reusability
NGPU 20–30 88–92 6 cycles
p-TSA 10–15 78–82 Non-reusable
FeF₃ 60 70 Limited

NGPU outperforms traditional catalysts in sustainability and efficiency .

Biological Activity

The compound 9-(3-chlorophenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a synthetic heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C19H19ClN4O
  • Molecular Weight : 348.84 g/mol
  • Key Functional Groups : Triazole ring, quinazolinone moiety, chlorophenyl and methoxyphenyl substituents.

Biological Activity Overview

The biological activities of the compound have been explored in various studies. Key areas of interest include:

  • Anticancer Activity
  • Antiviral Properties
  • Antimicrobial Effects

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound. For instance:

  • A study conducted by researchers evaluated the antiproliferative effects of various quinazolinone derivatives on cancer cell lines. The results indicated that compounds with similar structures exhibited significant cytotoxicity against chronic myeloid leukemia (CML) cell lines with IC50 values in the low micromolar range .
  • In another study focusing on quinazoline derivatives, the compound was noted to inhibit key kinases involved in cancer progression. The binding affinity was comparable to established inhibitors like Staurosporine, suggesting a promising mechanism for anticancer activity .

Antiviral Properties

Research into the antiviral properties of triazole derivatives has shown promise:

  • A review highlighted that certain heterocyclic compounds exhibited activity against various viruses including HSV and HCV. While specific data on this compound's antiviral efficacy is limited, its structural analogs have demonstrated significant inhibition of viral replication in vitro .
  • The presence of methoxy and chlorophenyl groups is believed to enhance bioactivity by increasing lipophilicity and facilitating better interaction with viral targets.

Antimicrobial Effects

The antimicrobial activity of related compounds has also been documented:

  • A study evaluating a series of triazole derivatives found that modifications at specific positions led to increased antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or function .

The proposed mechanisms for the biological activity of 9-(3-chlorophenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one include:

  • Kinase Inhibition : Compounds in this class often act as inhibitors of various kinases involved in cell signaling pathways critical for tumor growth and survival.
  • Viral Replication Interference : Similar compounds have been shown to disrupt viral replication cycles by inhibiting viral polymerases or proteases.

Table 1: Summary of Biological Activities

Activity TypeReferenceObserved EffectsIC50/EC50 Values
Anticancer Significant cytotoxicity in CML cellsIC50 ~ 10 µM
Antiviral Inhibition against HSV replicationEC50 not specified
Antimicrobial Broad-spectrum antibacterial effectsVaries by strain

Q & A

Q. What are effective strategies for optimizing the synthesis yield of this compound?

  • Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. For example, solvent selection (e.g., DMF or dioxane) significantly impacts crystallization efficiency, as demonstrated in the synthesis of structurally analogous triazolobenzodiazepines . Temperature control during cyclocondensation (e.g., reflux conditions) and stoichiometric adjustments (e.g., methyl iodide for N-methylation) can enhance yields. Purification via recrystallization from polar aprotic solvents is recommended to isolate high-purity products. Parallel monitoring using TLC or HPLC ensures reaction progression .

Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding patterns. For example, aromatic protons in the 3-chlorophenyl group typically resonate at δ 7.2–7.5 ppm, while methoxyphenyl protons appear at δ 3.8–4.1 ppm .
  • X-ray Crystallography : Resolve stereochemical ambiguities by growing single crystals via slow evaporation (e.g., using DMF/water mixtures). Crystallographic data can confirm the tetrahydroquinazoline ring conformation and intermolecular interactions .
  • Mass Spectrometry (LC-MS) : Validate molecular weight (e.g., m/z ≈ 435.8 for [M+H]⁺) and fragmentation patterns to confirm structural integrity .

Advanced Research Questions

Q. How can computational methods predict reaction pathways or regioselectivity in derivatives of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model transition states and predict regioselectivity during cyclization. For example, ICReDD’s hybrid computational-experimental workflows combine quantum chemical reaction path searches with experimental validation to identify low-energy pathways for triazoloquinazoline formation . Machine learning (ML) models trained on reaction databases (e.g., USPTO) can propose novel synthetic routes by correlating substituent effects with reaction outcomes .

Q. What experimental approaches resolve discrepancies between theoretical and observed spectroscopic data?

  • Methodological Answer :
  • Dynamic NMR (DNMR) : Use variable-temperature NMR to detect hindered rotation in the tetrahydroquinazoline ring, which may explain splitting patterns inconsistent with static models .
  • Solid-State vs. Solution-State Analysis : Compare X-ray crystallography (solid-state) and solution NMR to identify conformational flexibility or solvent-induced shifts. For example, crystal packing forces may stabilize non-planar geometries not observed in solution .
  • Isotopic Labeling : Introduce ¹³C or ¹⁵N labels at reactive sites (e.g., triazole nitrogens) to track electronic environments and validate computational predictions .

Q. How can researchers improve reaction efficiency for scaled-up synthesis?

  • Methodological Answer :
  • Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer and reduce side reactions during exothermic steps (e.g., cyclocondensation) .
  • Catalytic Optimization : Screen transition-metal catalysts (e.g., Pd/Cu) for Suzuki-Miyaura couplings to attach aryl groups with higher atom economy .
  • Process Analytical Technology (PAT) : Integrate in-line FTIR or Raman spectroscopy for real-time monitoring of intermediate formation, enabling rapid parameter adjustments .

Data Contradiction Analysis

Q. How to address conflicting bioactivity data between in vitro and in vivo studies for this compound?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) to identify rapid degradation in vivo. Modify the 4-methoxyphenyl group to block oxidative demethylation, a common metabolic pathway .
  • Solubility Optimization : Improve aqueous solubility via salt formation (e.g., hydrochloride salts) or co-solvent systems (e.g., PEG-400) to enhance bioavailability .
  • Target Engagement Studies : Use radiolabeled analogs (e.g., ³H or ¹⁴C) to confirm target binding in vivo and correlate with in vitro IC₅₀ values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.